

# Application Notes: Determining the DC50 of PROTAC BTK Degradar-3

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## Compound of Interest

Compound Name: PROTAC BTK Degradar-3

Cat. No.: B12394868

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## Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target, marking it for degradation by the cell's natural protein disposal system, the proteasome.[2][5] This catalytic mechanism allows for the removal of target proteins at sub-stoichiometric concentrations.[2]

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, playing a key role in B-cell development, activation, and proliferation.[6][7][8] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it an attractive therapeutic target.[7] **PROTAC BTK Degradar-3** is a potent degrader of BTK.

This document provides detailed application notes and protocols for determining the half-maximal degradation concentration (DC50) of **PROTAC BTK Degradar-3** in a relevant cell line.

## Quantitative Data Summary

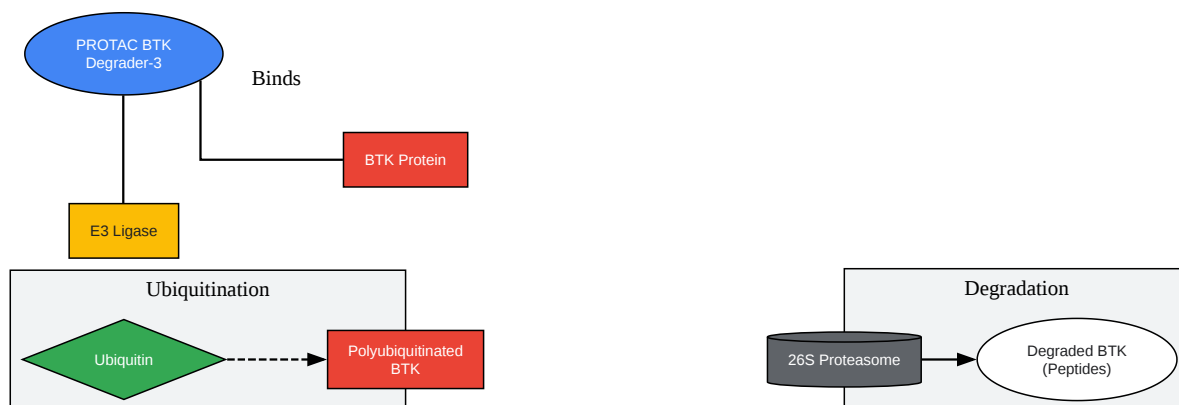
The following table summarizes the key quantitative data for **PROTAC BTK Degradar-3**.

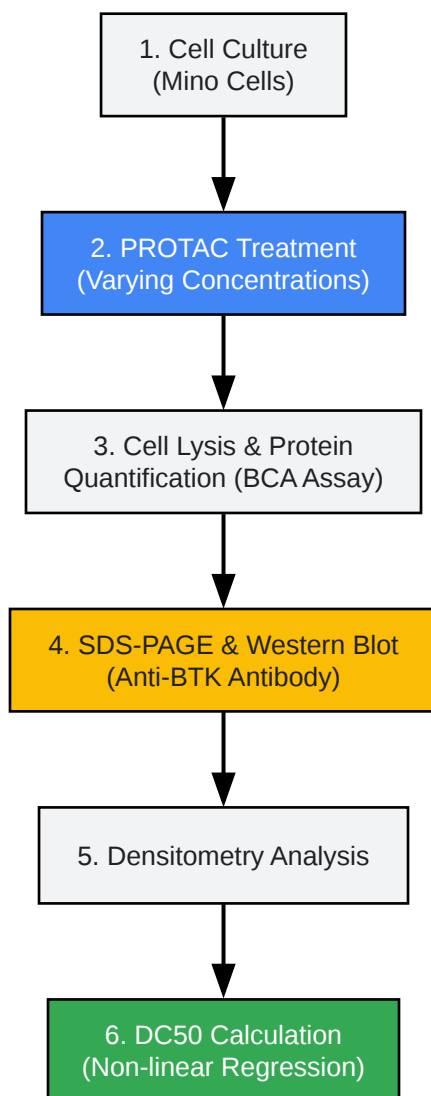
Parameter	Value	Cell Line	Source(s)
DC50	10.9 nM	Mino	[9][10][11]

## Signaling Pathway and Mechanism of Action

### BTK Signaling Pathway

Bruton's tyrosine kinase is a key mediator in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. [12] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLC $\gamma$ 2), which ultimately results in the activation of transcription factors like NF- $\kappa$ B, promoting B-cell proliferation and survival.[8][12]





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